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Compound of Interest

6-Chloro-7-deazapurine-beta-D-
Compound Name: o
riboside

Cat. No.: B015040

An In-depth Technical Guide to the Biological Activity of 6-Chloro-7-deazapurine-B-D-riboside

Abstract

6-Chloro-7-deazapurine-f3-D-riboside is a synthetic nucleoside analog belonging to the
pyrrolo[2,3-d]pyrimidine class. The substitution of the N7 atom of the purine ring with a carbon
atom confers unique chemical and biological properties, making the 7-deazapurine scaffold a
"privileged"” structure in medicinal chemistry. This guide provides a comprehensive technical
overview of the multifaceted biological activities of 6-Chloro-7-deazapurine-f3-D-riboside,
detailing its mechanisms of action, summarizing its therapeutic potential across different fields,
and exploring its critical role as a versatile intermediate in the synthesis of novel therapeutic
agents. We will delve into its function as an enzyme inhibitor, its activity spectrum from
antifungal to antimycobacterial, and its utility as a stable probe for biochemical research.

Molecular Profile and Structural Significance

6-Chloro-7-deazapurine-p3-D-riboside, also known as 6-Deamino-6-chlorotubercidin, is
structurally analogous to natural purine ribonucleosides.[1] Its defining features are the C-N
substitution at position 7 of the purine core and a chlorine atom at position 6. The 7-deaza
modification enhances the chemical stability of the molecule, particularly the N-glycosidic bond,
by making it resistant to enzymatic cleavage by phosphorylases.[1][2] This stability makes it an
excellent tool for studying kinase enzymes.[2] The 6-chloro substituent serves as a reactive
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handle, making the compound a valuable precursor for synthesizing a wide array of derivatives
with diverse biological functions.[3]

Property Value

CAS Number 16754-80-6[4][5]
Molecular Formula C11H12CIN304[4][5][6]
Molecular Weight 285.68 g/mol [4]

4-Chloro-7-(D-ribofuranosyl)pyrrolo[2,3-
Synonyms d]pyrimidine, 6-Deamino-6-chlorotubercidin,
NSC 101161[1]

Class Nucleoside Analog, Pyrrolo[2,3-d]pyrimidine

Core Mechanism of Action: Enzyme Inhibition

The primary and most well-characterized mechanism of action for 6-Chloro-7-deazapurine-§3-D-
riboside and its derivatives is the inhibition of key enzymes involved in purine metabolism.

Inhibition of Adenosine Kinase (ADK)

Adenosine kinase (ADK) is a crucial enzyme in the purine salvage pathway, responsible for
phosphorylating adenosine to adenosine monophosphate (AMP). This pathway is vital for
cellular energy homeostasis and nucleic acid synthesis. 6-Chloro-7-deazapurine-f3-D-riboside
has been identified as an inhibitor of ADK.[4]

Notably, research on related 2-substituted 6-(het)aryl-7-deazapurine ribonucleosides has
shown that this class of compounds can be potent and highly selective inhibitors of
Mycobacterium tuberculosis ADK over the human ortholog.[7] This selectivity is a cornerstone
of modern antimicrobial drug development, aiming to maximize efficacy against the pathogen
while minimizing host toxicity. While the parent compound's specific selectivity profile is part of
ongoing research, its inhibitory action establishes a clear mechanistic pathway. The
discrepancy often observed between potent enzymatic inhibition and moderate whole-cell
activity against mycobacteria may be attributed to poor uptake through the complex bacterial
cell wall or the pathogen's use of parallel biosynthetic pathways.[7]
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Experimental Workflow: In Vitro Adenosine Kinase (ADK) Inhibition Assay

This protocol describes a standard spectrophotometric assay to determine the inhibitory
potential of 6-Chloro-7-deazapurine-3-D-riboside against ADK. The assay couples the
production of ADP from the ADK reaction to the oxidation of NADH via pyruvate kinase (PK)
and lactate dehydrogenase (LDH).
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Assay Preparation

Prepare Assay Buffer:
Tris-HCl, KCI, MgClz, ATP,
Pep, NADH, PK/LDH mix

Prepare Compound Plate:
Serial dilutions of
6-Chloro-7-deazapurine-f3-D-riboside

Prepare Enzyme:
Dilute ADK to working
concentration in assay buffer

-
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Caption: Workflow for an in vitro ADK inhibition assay.
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Interference with Nucleic Acid Synthesis

As a nucleoside analog, 6-Chloro-7-deazapurine-3-D-riboside has the potential to interfere with
nucleic acid synthesis.[1] This mechanism is fundamental to the activity of many antiviral and

anticancer drugs.
The proposed pathway involves:
e Cellular Uptake: The compound is transported into the cell.

e Anabolic Phosphorylation: Intracellular kinases sequentially phosphorylate the riboside to its
monophosphate, diphosphate, and ultimately triphosphate form.

e Inhibition or Incorporation: The resulting triphosphate analog can act as a competitive
inhibitor of DNA or RNA polymerases or be incorporated into growing nucleic acid chains,
leading to chain termination or the synthesis of dysfunctional genetic material.

The 7-deaza modification enhances the stability of the analog, potentially increasing its
intracellular half-life and allowing for greater accumulation of the active triphosphate form.[1]

Intracellular Activation

Click to download full resolution via product page
Caption: Intracellular activation and mechanism of action.

Spectrum of Biological Activities

6-Chloro-7-deazapurine-f3-D-riboside has demonstrated a range of biological effects,
underscoring its potential as a lead compound or a versatile synthetic starting point.
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Antifungal Activity

The compound exhibits notable antifungal properties, particularly against plant pathogenic
fungi.[8][9] This activity suggests a mechanism of action that targets essential fungal pathways,
which may include purine metabolism or nucleic acid synthesis, similar to its effects in other

organisms.
Target Organism Reported Activity (Concentration)
Cochliobolus miyabeanus Active at 20 ppm|[8]
Pyricularia oryzae Active at 20 ppm|[8]
Colletotrichum lagenarium Active at 20 ppm][8]
Phytophthora infestans Active at 20 ppm|[8]

Antiviral and Anticancer Potential

While direct, potent antiviral or anticancer activity for 6-Chloro-7-deazapurine-p-D-riboside is
not extensively documented, its core structure is foundational to numerous potent agents in
these fields.[10][11] The 7-deazapurine scaffold is present in several nucleoside analogs that
have advanced to clinical trials for treating viruses like Hepatitis C (HCV).[11] Its primary role in
this context is as a key synthetic intermediate.[3][12] The 6-chloro position is readily displaced
by various nucleophiles, and the 7-position can be modified via cross-coupling reactions,
allowing for the creation of large libraries of novel compounds for screening.
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Caption: Role as a versatile synthetic intermediate.

Antiparasitic Research

Kinetoplastid parasites, the causative agents of diseases like leishmaniasis and Chagas
disease, lack the ability to synthesize purines de novo and are therefore highly dependent on
salvaging them from their host.[13] This dependency makes the purine salvage pathway an
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attractive drug target. Studies on 7-modified 6-methyl tubercidin derivatives, which share the
same core scaffold, have identified compounds with broad-spectrum activity against
Trypanosoma and Leishmania species.[13] This highlights the potential of the 6-chloro-7-
deazapurine scaffold as a starting point for developing novel antiparasitic agents.

Conclusion and Future Directions

6-Chloro-7-deazapurine-f3-D-riboside is a molecule of significant interest, acting as both a
biologically active compound and a cornerstone for synthetic chemistry. Its established
mechanisms, including the inhibition of adenosine kinase and interference with nucleic acid
synthesis, provide a solid foundation for its observed antifungal and antimycobacterial effects.

The true power of this compound, however, lies in its versatility as a synthetic intermediate. The
ability to readily modify both the purine-like base and the ribose sugar has enabled the
development of advanced nucleoside analogs with potent and specific activities across
virology, oncology, and parasitology.

Future research should focus on:

» Improving Cellular Permeability: Designing prodrug strategies to enhance uptake, particularly
for applications like antimycobacterial therapy.

e Structure-Activity Relationship (SAR) Studies: Systematically exploring substitutions at the
C6 and C7 positions to optimize potency and selectivity for specific enzyme or receptor
targets.

» Exploring New Targets: Leveraging the 7-deazapurine scaffold to design ligands for other
important biological targets, such as STING agonists for immunotherapy or modulators of G
protein-coupled receptors.[14][15]

In conclusion, 6-Chloro-7-deazapurine-3-D-riboside represents a validated and highly valuable
platform in the ongoing quest for novel therapeutics. Its study provides critical insights into
enzyme inhibition and nucleoside biochemistry, while its application in synthesis continues to
fuel the drug discovery pipeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b015040?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

